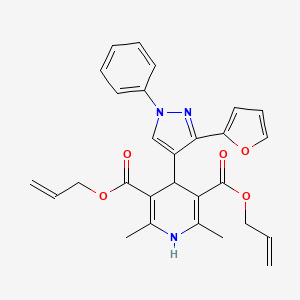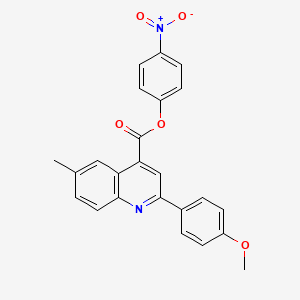![molecular formula C22H14Cl2N2O4 B11621055 2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid](/img/structure/B11621055.png)
2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid is a complex organic compound that features a benzimidazole core linked to a benzoic acid moiety through a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the 2,4-dichlorophenoxy group: This step involves the reaction of the benzimidazole intermediate with 2,4-dichlorophenol in the presence of a base, such as potassium carbonate, to form the 2,4-dichlorophenoxy-methyl derivative.
Coupling with benzoic acid: The final step involves the coupling of the 2,4-dichlorophenoxy-methyl benzimidazole with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Hydroxylated benzimidazole derivatives.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichlorophenoxyacetic acid: A well-known herbicide with a similar phenoxy group.
Benzimidazole derivatives: Compounds with a benzimidazole core, used in various pharmaceutical applications.
Benzoic acid derivatives: Compounds with a benzoic acid moiety, used as preservatives and in medicinal chemistry.
Uniqueness
2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid is unique due to its combination of a benzimidazole core, a phenoxy group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for diverse scientific research and industrial applications.
Propiedades
Fórmula molecular |
C22H14Cl2N2O4 |
|---|---|
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
2-[2-[(2,4-dichlorophenoxy)methyl]benzimidazole-1-carbonyl]benzoic acid |
InChI |
InChI=1S/C22H14Cl2N2O4/c23-13-9-10-19(16(24)11-13)30-12-20-25-17-7-3-4-8-18(17)26(20)21(27)14-5-1-2-6-15(14)22(28)29/h1-11H,12H2,(H,28,29) |
Clave InChI |
YUEFNJYCZITXLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11620972.png)
![2-[(2-furylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620975.png)
![7-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620980.png)


![3-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11620992.png)
![Tetrahydrofuran-2-ylmethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11620996.png)
![Ethyl 2-cyclohexyl-3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate](/img/structure/B11621000.png)
![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11621003.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11621014.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621020.png)
![N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621029.png)

![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11621052.png)
